Ro 22-5112
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Overview
Description
. This compound is a derivative of retinoic acid and has been studied for its biological and chemical properties.
Mechanism of Action
Target of Action
Ro 22-5112 is a retinoid . Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They are important in vision and cell division.
Mode of Action
As a retinoid, it may interact with retinoic acid receptors, which then modulate gene expression and influence cellular processes such as cell growth and differentiation .
Biochemical Pathways
Given its classification as a retinoid, it may be involved in the retinoid signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in acetone and slightly soluble in chloroform , which may influence its bioavailability and distribution in the body.
Result of Action
This compound is used for Quantitative Structure-Activity Relationship (QSAR) analysis of retinoids as carcinogenic inhibitors
Action Environment
It is recommended to be stored at -20°c under an inert atmosphere , suggesting that temperature and atmospheric conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 22-5112 involves the dihydroxylation of retinoic acid. The reaction typically uses osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction conditions include maintaining a temperature of around 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ro 22-5112 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Ro 22-5112 has several scientific research applications:
Chemistry: Used in QSAR analysis to study the structure-activity relationship of retinoids.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Studied for its potential as a carcinogenesis inhibitor and its effects on cancer cells.
Industry: Used as a reference standard in analytical chemistry and quality control.
Comparison with Similar Compounds
Similar Compounds
All-trans-Retinoic Acid: A well-known retinoid used in the treatment of acute promyelocytic leukemia.
13-cis-Retinoic Acid: Used in the treatment of severe acne.
9-cis-Retinoic Acid: Another retinoid with similar biological activities.
Uniqueness
Ro 22-5112 is unique due to its dihydroxy functional groups, which confer distinct chemical and biological properties compared to other retinoids. Its specific structure allows for unique interactions with retinoic acid receptors, making it a valuable compound for research in carcinogenesis inhibition.
Properties
CAS No. |
73341-58-9 |
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Molecular Formula |
C₂₀H₃₀O₄ |
Molecular Weight |
334.45 |
Synonyms |
5,6-Dihydro-5,6-dihydroxyretinoic Acid; (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid |
Origin of Product |
United States |
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